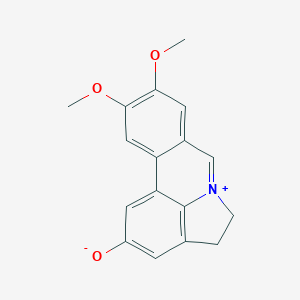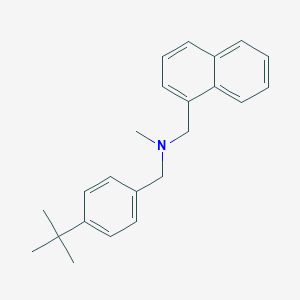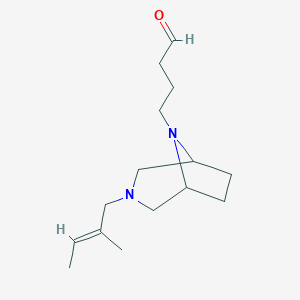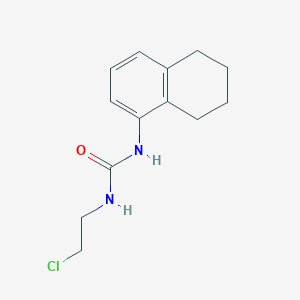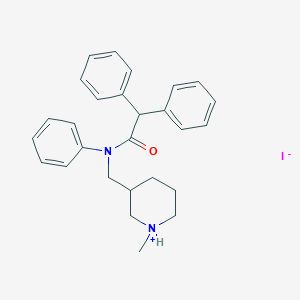
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is a chemical compound with the molecular formula C27H31IN2O. It is known for its complex structure, which includes a piperidine ring and diphenyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with N-((1-methyl-3-piperidyl)methyl)amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality.
化学反应分析
Types of Reactions
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound is explored for its therapeutic properties and potential use in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacology or other scientific research.
相似化合物的比较
Similar Compounds
- 2,2-Diphenylacetic acid
- N-((1-methyl-3-piperidyl)methyl)amine
- Diphenhydramine
Uniqueness
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is unique due to its specific combination of structural features, including the piperidine ring and diphenyl groups
属性
CAS 编号 |
101651-72-3 |
|---|---|
分子式 |
C27H31IN2O |
分子量 |
526.5 g/mol |
IUPAC 名称 |
N-[(1-methylpiperidin-3-yl)methyl]-N,2,2-triphenylacetamide;hydroiodide |
InChI |
InChI=1S/C27H30N2O.HI/c1-28-19-11-12-22(20-28)21-29(25-17-9-4-10-18-25)27(30)26(23-13-5-2-6-14-23)24-15-7-3-8-16-24;/h2-10,13-18,22,26H,11-12,19-21H2,1H3;1H |
InChI 键 |
DNHDRCJOMGYUIA-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
规范 SMILES |
CN1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.I |
同义词 |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








